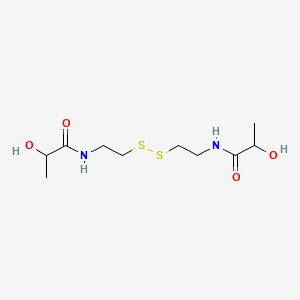
Dithiodiethyl bis-lactamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiodiethyl bis-lactamide is a compound known for its unique chemical structure and properties. The name indicates the presence of sulfur (thio) and ethyl groups, along with lactamide, which is a derivative of lactam. Lactams are cyclic amides, and this compound is particularly noted for its applications in skincare and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dithiodiethyl bis-lactamide typically involves the reaction of ethyl lactamide with sulfur-containing reagents. The process may include steps such as:
Thioether Formation: Ethyl lactamide reacts with a sulfur donor under controlled conditions to form the dithiodiethyl linkage.
Cyclization: The intermediate product undergoes cyclization to form the lactamide ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may involve the conversion of the dithiodiethyl linkage to simpler thiol groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted lactamides.
Scientific Research Applications
Dithiodiethyl bis-lactamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug design and delivery systems.
Industry: Utilized in the formulation of skincare products due to its skin-conditioning properties
Mechanism of Action
The mechanism of action of dithiodiethyl bis-lactamide involves its interaction with molecular targets through its sulfur and lactamide groups. These interactions can modulate various biological pathways, leading to effects such as antimicrobial activity. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its biological activity .
Comparison with Similar Compounds
Beta-Lactams: Known for their antibiotic properties.
Gamma-Lactams: Used in drug design for various therapeutic applications.
Delta-Lactams: Studied for their potential in treating diseases like cancer and diabetes.
Uniqueness: Dithiodiethyl bis-lactamide stands out due to its unique dithiodiethyl linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
168961-93-1 |
|---|---|
Molecular Formula |
C10H20N2O4S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-hydroxy-N-[2-[2-(2-hydroxypropanoylamino)ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C10H20N2O4S2/c1-7(13)9(15)11-3-5-17-18-6-4-12-10(16)8(2)14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16) |
InChI Key |
DKEJNVCUEGAJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















